[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine
Description
[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine is a fluorinated aromatic amine featuring a thiophene substituent at the para position of the benzene ring and a fluorine atom at the meta position. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring contributes π-electron-rich interactions, influencing receptor binding .
Properties
IUPAC Name |
(3-fluoro-4-thiophen-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-11-5-8(6-13)1-2-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWZYMWSODSZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The key step to assemble the fluorinated aromatic ring substituted with the thiophene ring is the Suzuki-Miyaura cross-coupling reaction. This reaction couples a halogenated fluorobenzene derivative with a thiophene boronic acid or boronate ester under palladium catalysis.
-
- 3-Fluoro-4-bromobenzaldehyde (or 4-bromo-3-fluorobenzene derivative)
- Thiophene-3-boronic acid or thiophene-2-boronic acid (for regioisomeric control)
-
- Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
- Solvents like tetrahydrofuran (THF), toluene, or a mixture with water
- Reaction temperatures typically range from 70°C to 90°C
- Reaction times from 12 to 48 hours under inert atmosphere (nitrogen or argon)
This step yields the fluorinated thiophenyl benzaldehyde intermediate with high regioselectivity and moderate to good yields (typically 60–80%) depending on conditions and substrate purity.
Example Reaction Scheme
| Step | Reactants | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Fluoro-4-bromobenzaldehyde + Thiophene-3-boronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 24 h | 3-Fluoro-4-(thiophen-3-yl)benzaldehyde | 65–75 |
Conversion of Aldehyde to Methanamine
The aldehyde functional group in the fluorinated thiophenyl benzaldehyde intermediate is then reduced and aminated to form the primary amine substituent (methanamine).
Reductive Amination or Direct Reduction
Two main approaches are commonly employed:
Reductive amination:
Reacting the aldehyde with ammonia or an amine source in the presence of a reducing agent or catalyst to directly form the primary amine.Reduction to alcohol followed by amination:
Reducing the aldehyde to the corresponding benzyl alcohol (e.g., using sodium borohydride), then converting the alcohol to the amine via substitution reactions or amination protocols.
Common Reducing Agents and Conditions
- Sodium borohydride (NaBH₄) for mild reduction of aldehyde to alcohol
- Lithium aluminum hydride (LiAlH₄) for stronger reduction to amine in some cases
- Catalytic hydrogenation with hydrogen gas and Pd/C catalyst for reductive amination
- Use of ammonia or ammonium salts as the nitrogen source
Typical Reaction Example
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2 | 3-Fluoro-4-(thiophen-3-yl)benzaldehyde + NH₃ + Reducing agent | NaBH₄ or catalytic hydrogenation, room temp to reflux | [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine | 60–85 |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 3-Fluoro-4-bromobenzaldehyde, Thiophene-3-boronic acid, Pd catalyst, K₂CO₃, THF/H₂O, 80°C | Formation of fluorinated thiophenyl benzaldehyde intermediate | 65–75 |
| Reduction/Reductive Amination | NaBH₄ or LiAlH₄ or H₂/Pd-C, NH₃ or ammonium salts | Conversion of aldehyde to primary amine (methanamine) | 60–85 |
Research Findings and Considerations
- The regioselectivity of the thiophene coupling (position 2 vs. 3) is crucial for obtaining the desired isomer; selection of appropriate boronic acid and reaction conditions is essential.
- Palladium-catalyzed cross-coupling remains the most reliable and widely used method for constructing the fluorinated thiophenyl core due to its tolerance of functional groups and good yields.
- Reduction steps require careful control to avoid over-reduction or side reactions; sodium borohydride offers mild conditions, while lithium aluminum hydride provides stronger reducing power but with higher reactivity.
- Continuous flow synthesis and optimization of reaction parameters can improve scalability and purity for industrial production.
- Analytical characterization (NMR, MS, IR) confirms the structural integrity and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the pharmaceutical industry due to its potential biological activity. Preliminary studies suggest that compounds similar to [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine may exhibit anti-inflammatory , analgesic , or anticancer properties. The presence of the thiophene moiety is particularly noteworthy, as thiophene derivatives are known for their pharmacological characteristics, including activity against various diseases such as diabetes, cancer, and infections .
Molecular Docking and Pharmacophore Modeling
Recent research has employed molecular docking and pharmacophore modeling to explore the interactions of compounds containing thiophene with biological targets. For instance, pharmacophore models have been developed to identify essential structural features for activity against histone deacetylase (HDAC), which plays a crucial role in cancer cell growth inhibition. Such studies indicate that [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine could be optimized for enhanced anticancer activity through rational drug design techniques .
Synthesis of Novel Derivatives
The synthesis of derivatives based on [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine is actively being researched. For example, novel Schiff bases derived from this compound have been evaluated for their antibacterial and antifungal activities. These derivatives demonstrated moderate antibacterial effects against strains like Staphylococcus aureus and significant antifungal activity against Candida albicans, indicating the therapeutic potential of this class of compounds .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory, analgesic, anticancer properties | Development of new therapeutic agents |
| Molecular Docking | Interaction studies with biological targets using pharmacophore models | Identification of lead compounds for drug development |
| Synthesis of Derivatives | Creation of novel Schiff bases with antibacterial and antifungal properties | Discovery of new antimicrobial agents |
Case Studies
- Histone Deacetylase Inhibition :
-
Antibacterial Activity Evaluation :
- Research involving the synthesis of Schiff bases from [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine showed promising results in inhibiting bacterial growth, particularly against S. aureus and E. coli. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Key structural analogs differ in substituents on the phenyl ring, impacting electronic properties, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogs
*Theoretical values based on IUPAC nomenclature.
Substituent Effects on Properties
- Thiophene vs. Trifluoromethyl/Trifluoromethoxy: The thiophen-3-yl group (π-excessive heterocycle) enhances electron density, favoring interactions with electron-deficient biological targets. In contrast, trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are electron-withdrawing, reducing aromatic electron density and increasing hydrophobicity . Fluorine at the meta position increases electronegativity, improving metabolic stability compared to non-fluorinated analogs .
- Oxan-4-yloxy vs.
Biological Activity
The compound [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine is a novel organic molecule characterized by its unique structural features, including a phenyl ring with a fluorine substitution and a thiophene moiety. This combination enhances its potential reactivity and biological activity, making it an interesting subject for medicinal chemistry and pharmacological studies.
Structural Characteristics
The compound's structure can be summarized as follows:
- Phenyl Ring : Contains a fluorine atom at the meta position.
- Thiophene Moiety : A five-membered heterocyclic ring that contributes to the compound's electronic properties.
- Methylamine Functional Group : This group may enhance the compound's ability to interact with biological targets.
Biological Activity Overview
Initial studies suggest that [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine may exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation.
- Analgesic Properties : Potential for pain relief, as indicated by preliminary data on related structures.
- Anticancer Activity : The compound's structural analogs have been evaluated for their effectiveness against various cancer cell lines.
The incorporation of fluorine into organic compounds often enhances their metabolic stability and bioavailability. This is particularly relevant for [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine, as fluorinated compounds typically exhibit altered pharmacokinetics due to increased lipophilicity and changes in electron distribution, which can influence absorption and interaction with biological targets .
Comparative Analysis with Related Compounds
To better understand the biological potential of [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Lacks thiophene; contains trifluoromethyl | Less reactive due to lack of heteroaromatic character |
| 3-Fluoro-4-methylbenzylamine | Contains a methyl group instead of thiophene | Different electronic properties affecting reactivity |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | Positional isomer with similar reactivity | Different steric effects due to position of substituents |
This table illustrates how variations in substituents can significantly influence chemical behavior and potential applications.
Case Studies and Research Findings
- Anti-inflammatory Studies : Research on thiophene derivatives indicates that they may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
- Anticancer Activity : A study evaluating related fluoroaryl compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine could have similar properties .
- Antimicrobial Properties : Investigations into thiophene-based compounds have shown promising antibacterial and antifungal activities, indicating that this compound might also possess such capabilities .
Future Directions
Further research is essential to elucidate the specific mechanisms underlying the biological activities of [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine. Key areas for future studies include:
- In vitro and In vivo Studies : To confirm the efficacy and safety profile of the compound.
- Mechanistic Studies : To understand how this compound interacts at the molecular level with specific biological targets.
- Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
